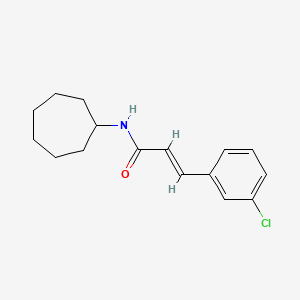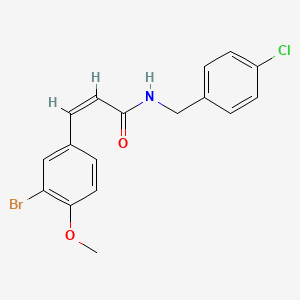
(2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a chlorophenyl group and a cycloheptyl group attached to a prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide typically involves the reaction of 3-chlorobenzaldehyde with cycloheptylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-bromophenyl)-N-cycloheptylprop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(3-fluorophenyl)-N-cycloheptylprop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
(2E)-3-(3-methylphenyl)-N-cycloheptylprop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (2E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20ClNO |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cycloheptylprop-2-enamide |
InChI |
InChI=1S/C16H20ClNO/c17-14-7-5-6-13(12-14)10-11-16(19)18-15-8-3-1-2-4-9-15/h5-7,10-12,15H,1-4,8-9H2,(H,18,19)/b11-10+ |
InChI Key |
LLBCLJWCFIGJLH-ZHACJKMWSA-N |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
![Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897900.png)
![4-bromo-N'-[(E)-(2-ethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897906.png)
![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)

![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
![4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10897930.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B10897939.png)
![Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B10897950.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B10897959.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10897971.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897972.png)
![2,2-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methylcyclopropanecarboxamide](/img/structure/B10897973.png)
